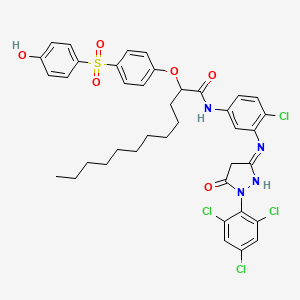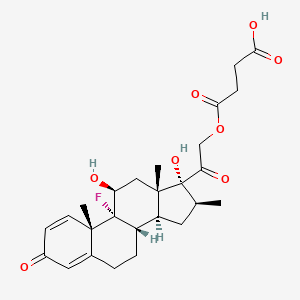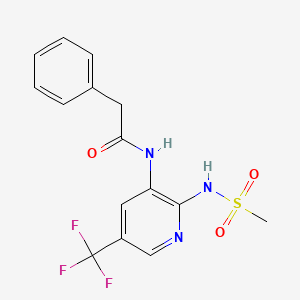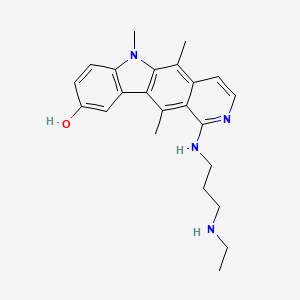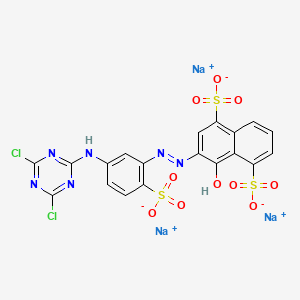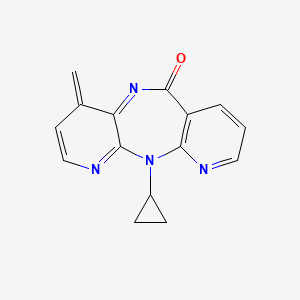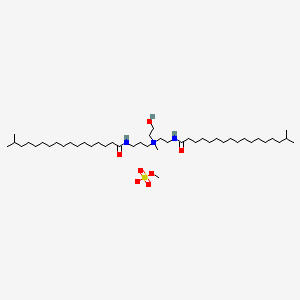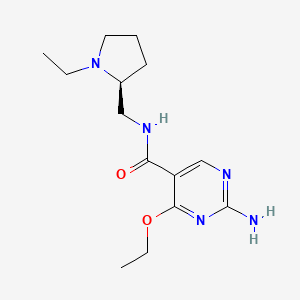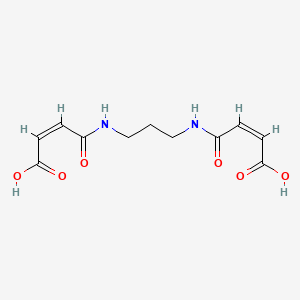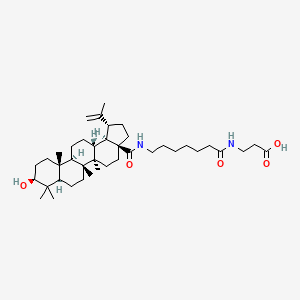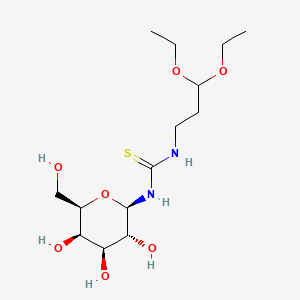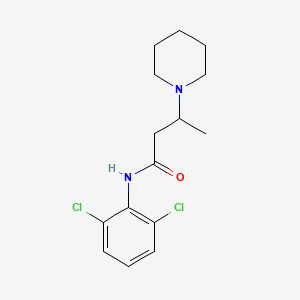
2',6'-Dichloro-beta-methyl-1-piperidinepropionanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2',6'-Dichlor-β-Methyl-1-piperidinpropionanilid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren VorstufenDie Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren wie Phosphorpentachlorid und Lösungsmitteln wie Dichlormethan unter kontrollierter Temperatur und Druck .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2',6'-Dichlor-β-Methyl-1-piperidinpropionanilid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen trägt zur Skalierung der Produktion bei und gewährleistet gleichzeitig Sicherheit und Effizienz.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2',6'-Dichlor-β-Methyl-1-piperidinpropionanilid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Nucleophile wie Amine, Thiole, Alkoxide, Lösungsmittel wie Dichlormethan und Katalysatoren wie Triethylamin.
Hauptprodukte, die gebildet werden
Oxidation: Ketone, Carbonsäuren.
Reduktion: Amine, Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2',6'-Dichlor-β-Methyl-1-piperidinpropionanilid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebswirkungen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von neurologischen Störungen und als Analgetikum.
Industrie: Wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese verschiedener Industrieprodukte verwendet
Wirkmechanismus
Der Wirkmechanismus von 2',6'-Dichlor-β-Methyl-1-piperidinpropionanilid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung an bestimmte Rezeptoren oder Enzyme bindet, deren Aktivität moduliert und so zu verschiedenen physiologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme in der Neurotransmitter-Synthese hemmen und so die neuronale Signalübertragung beeinflussen .
Wirkmechanismus
The mechanism of action of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit specific enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2',6'-Dichlor-β-Methyl-1-piperidinpropionanilid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2,6-Dichlor-3-methyl-1,4-Benzochinon: Teilt eine ähnliche chlorierte aromatische Struktur, unterscheidet sich jedoch in seinen funktionellen Gruppen und seiner Reaktivität.
2,6-Dimethoxy-1,4-Benzochinon: Ähnlicher aromatischer Kern, jedoch mit Methoxygruppen anstelle von Chlor, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
3-Methyl-1,2,4-oxadiazol-5-yl-piperidin: Enthält einen Piperidinring, unterscheidet sich jedoch in der heterocyclischen Struktur und dem Substitutionsmuster.
Diese Vergleiche heben die einzigartigen Strukturmerkmale und die Reaktivität von 2',6'-Dichlor-β-Methyl-1-piperidinpropionanilid hervor, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht.
Eigenschaften
CAS-Nummer |
108839-72-1 |
|---|---|
Molekularformel |
C15H20Cl2N2O |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-11(19-8-3-2-4-9-19)10-14(20)18-15-12(16)6-5-7-13(15)17/h5-7,11H,2-4,8-10H2,1H3,(H,18,20) |
InChI-Schlüssel |
SVSRRSXNVVWQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)NC1=C(C=CC=C1Cl)Cl)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


